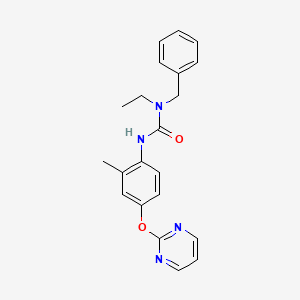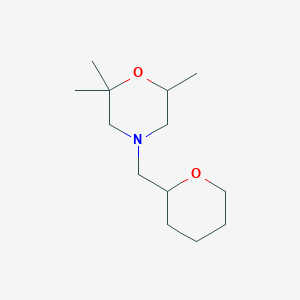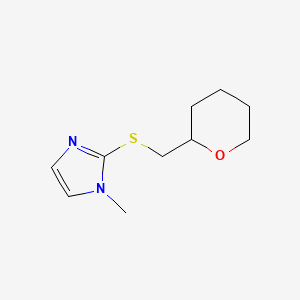
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea, also known as BE-3-2-2, is a synthetic compound that belongs to the class of phenylurea derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry due to its unique molecular structure and pharmacological properties.
Aplicaciones Científicas De Investigación
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Several research studies have reported the anti-tumor activity of this compound in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has been reported to inhibit the activity of tyrosine kinases, which are involved in cell signaling and growth. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, it has been reported to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is its relatively simple synthesis method, which makes it easy to obtain in large quantities for lab experiments. It has also been reported to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea. One area of research is to further investigate its mechanism of action and identify the specific targets involved in its anti-tumor activity. Another area of research is to optimize the synthesis method to improve yield and purity. Additionally, there is a need to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Overall, this compound is a promising compound with potential applications in the field of medicinal chemistry, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea involves the reaction of 2-methyl-4-pyrimidin-2-ol with benzyl isocyanate in the presence of ethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of this compound has been reported in several research articles and has been optimized to improve yield and purity.
Propiedades
IUPAC Name |
1-benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-25(15-17-8-5-4-6-9-17)21(26)24-19-11-10-18(14-16(19)2)27-20-22-12-7-13-23-20/h4-14H,3,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDJHCKFFAKDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)

![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)
